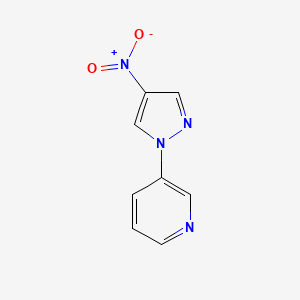

3-(4-Nitro-1H-pyrazol-1-yl)pyridine

Description

Properties

CAS No. |

28469-30-9 |

|---|---|

Molecular Formula |

C8H6N4O2 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

3-(4-nitropyrazol-1-yl)pyridine |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-5-10-11(6-8)7-2-1-3-9-4-7/h1-6H |

InChI Key |

PGBZSEGWWBWTBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Agents

Research indicates that derivatives of 3-(4-Nitro-1H-pyrazol-1-yl)pyridine exhibit promising anticancer properties. These compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain modifications to the pyrazole ring enhance the cytotoxic activity against various cancer cell lines, making them potential candidates for further development as anticancer drugs .

Anti-inflammatory Properties

Compounds containing the pyrazole moiety are known for their anti-inflammatory effects. 3-(4-Nitro-1H-pyrazol-1-yl)pyridine has been evaluated for its ability to reduce inflammation in preclinical models. The nitro group in the structure may play a role in modulating inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

JNK Inhibitors

The compound has been explored as a scaffold for developing inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in various diseases, including cancer and neurodegenerative disorders. Structure-activity relationship studies have shown that modifications to the pyridine and pyrazole rings can lead to increased selectivity and potency against specific JNK isoforms, offering a pathway for targeted therapies .

Antimicrobial Activity

Preliminary studies suggest that 3-(4-Nitro-1H-pyrazol-1-yl)pyridine exhibits antimicrobial properties against a range of pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

There is emerging evidence that compounds derived from 3-(4-Nitro-1H-pyrazol-1-yl)pyridine may possess neuroprotective effects. Research has indicated that these compounds can modulate neuroinflammatory responses and may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Organic Electronics

The unique electronic properties of 3-(4-Nitro-1H-pyrazol-1-yl)pyridine make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can enhance the performance of electronic devices .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are studied for their potential applications in catalysis and materials science, particularly in developing new catalysts for organic transformations .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-Based Analogs

Example : 2-Methoxy-5-(4-nitro-1H-pyrazol-1-yl)pyridine

- Structural Differences : The nitro-pyrazole is attached at the pyridine’s 5-position, with an additional methoxy group at C2.

- Synthesis : Prepared via reduction of the nitro group to an amine, followed by coupling with 2-chloroquinazoline (66% yield).

- Activity: Acts as a synthetic intermediate; reduction to the amino derivative enables further functionalization for bioactive molecules.

- Key Data : LC-MS (ESI): m/z 191.0 [M+1]+ for the intermediate amine .

Comparison: Substitution at pyridine’s 3-position (target compound) vs.

Pyrimidine and Triazole Derivatives

Example : 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine

- Structural Differences : Pyrimidine core replaces pyridine; nitro group resides on a triazole ring.

- Synthesis : Yield of 44%; green solid with decomposition at 219–221°C .

Comparison : The triazole’s smaller ring size (vs. pyrazole) and pyrimidine’s dual nitrogen atoms may enhance polarity and metabolic stability compared to pyridine-based analogs.

Chloroquinoline-Based Nitro-Pyrazoles

Example: 7-Chloro-4-(5-(dichloromethyl)-4-nitro-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-1-yl)quinoline (3b)

- Structural Differences: Quinoline core replaces pyridine; dichloromethyl and triazole groups enhance bulk and lipophilicity.

- Activity : Potent antimalarial agent (EC50 = 0.2 µM against Plasmodium falciparum 3D7 strain).

- Key Data : High selectivity for malaria parasites over mammalian cells .

Comparison: The quinoline scaffold’s extended aromatic system and chlorine substituents likely improve membrane permeability and target affinity compared to simpler pyridine derivatives.

Piperidine-Methoxy Pyridine Derivatives

Example : 3-(Piperidin-4-ylmethoxy)pyridine derivatives

- Structural Differences : Piperidine-methoxy group at pyridine’s 3-position replaces nitro-pyrazole.

- Activity : LSD1 inhibitors with Ki = 29 nM and EC50 = 280 nM in leukemia cells.

- Selectivity: >160-fold selectivity over monoamine oxidases A/B .

Comparison : Bulky piperidine-methoxy groups enhance selectivity for epigenetic targets (e.g., LSD1), whereas nitro-pyrazole moieties may favor redox or electrophilic interactions.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(4-Nitro-1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized?

Answer:

The synthesis of nitro-pyrazole derivatives often involves coupling reactions between halogenated pyrazoles and heterocyclic amines. For example, a related compound, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine, was synthesized using cesium carbonate as a base, copper(I) bromide as a catalyst, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Key optimization parameters include:

- Catalyst selection : Copper catalysts (e.g., CuBr) are critical for facilitating Ullmann-type coupling.

- Temperature control : Prolonged heating (>24 hours) at moderate temperatures (35–65°C) improves yield.

- Purification : Chromatography with gradients (e.g., ethyl acetate/hexane) effectively isolates the product .

For 3-(4-Nitro-1H-pyrazol-1-yl)pyridine, analogous methods using nitro-pyrazole precursors (e.g., 4-nitro-1H-pyrazole) and pyridine derivatives are recommended, with nitro group stability under reaction conditions requiring verification via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of 3-(4-Nitro-1H-pyrazol-1-yl)pyridine?

Answer:

- NMR Spectroscopy : and NMR are essential. For example, pyrazole-protons in similar compounds resonate at δ 8.96–8.28 ppm (pyridine ring) and δ 4.79 ppm (pyrazole-nitrogen coupling) in DMSO-d . Nitro groups typically do not split protons but deshield adjacent carbons.

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] peaks) with <2 ppm error .

- X-ray Crystallography : SHELXL/SHELXS programs resolve molecular packing and bond angles. For nitro-containing heterocycles, ensure data collection at low temperatures to mitigate radiation damage .

Advanced: How can the nitro group in 3-(4-Nitro-1H-pyrazol-1-yl)pyridine be selectively modified for functionalization?

Answer:

The nitro group is a versatile handle for further derivatization:

- Reduction : Catalytic hydrogenation (H/Pd-C) or sodium dithionite reduces nitro to amine, enabling cross-coupling or diazotization .

- Electrophilic Substitution : Nitro groups deactivate the pyrazole ring but allow directed meta-substitution on the pyridine moiety under Friedel-Crafts conditions .

- Nitro-to-Cyanide Conversion : In acidic conditions (e.g., HCl/NaNO), nitro groups can be replaced by cyano groups, as seen in 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid derivatives .

Advanced: What computational strategies predict the reactivity and electronic properties of 3-(4-Nitro-1H-pyrazol-1-yl)pyridine?

Answer:

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps, highlighting electrophilic regions (e.g., nitro group’s electron-withdrawing effect).

- Molecular Docking : AutoDock Vina predicts binding affinity to biological targets (e.g., enzymes), leveraging PubChem’s 3D conformer data .

- Solvent Effects : COSMO-RS simulations in solvents like DMSO or water assess solubility, critical for reaction design .

Advanced: How should crystallographic challenges (e.g., twinning, disorder) be addressed when analyzing 3-(4-Nitro-1H-pyrazol-1-yl)pyridine?

Answer:

- Data Collection : Use high-resolution synchrotron sources (<0.8 Å) to resolve nitro-group disorder.

- Refinement : SHELXL’s TWIN/BASF commands model twinning, while PART instructions handle positional disorder .

- Validation : Check R (<0.05) and Flack parameter (<0.1) to ensure data quality .

Basic: What safety protocols are critical when handling 3-(4-Nitro-1H-pyrazol-1-yl)pyridine?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Nitro compounds are often irritants .

- Ventilation : Use fume hoods due to potential respiratory toxicity.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO) before disposal as hazardous waste .

Advanced: How to design biological assays for evaluating 3-(4-Nitro-1H-pyrazol-1-yl)pyridine derivatives?

Answer:

- Target Selection : Prioritize enzymes (e.g., kinases) where nitro groups mimic phosphate moieties.

- Assay Conditions : Use pH 7.4 buffers (PBS) and 37°C for in vitro studies. Include DMSO controls (<1% v/v) .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and IC values in cancer cell lines (e.g., HeLa), noting nitro group’s redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.